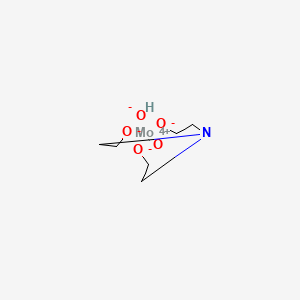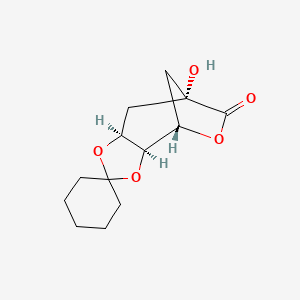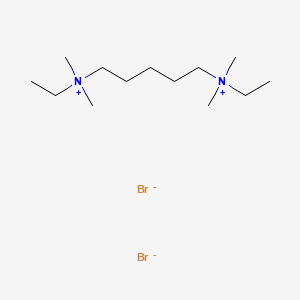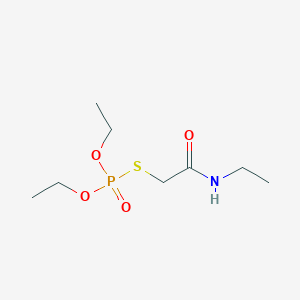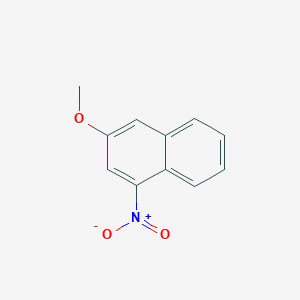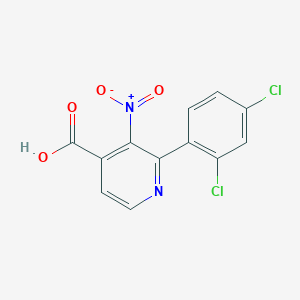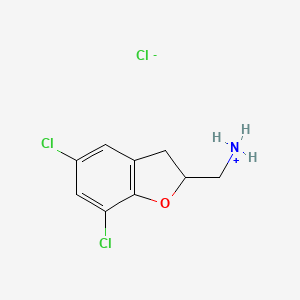
2,3-Dihydro-5,7-dichloro-2-benzofuranmethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5,7-dichloro-2-benzofuranmethylamine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5,7-dichloro-2-benzofuranmethylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate as a starting material. The cyclization is achieved by adding triphenylphosphine and azo dioctyl phthalate diethyl ester, followed by chloridization using N-chloro succinimide .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of organic solvents and catalysts to facilitate the cyclization and chloridization steps. The final product is purified through hydrolysis and other purification techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5,7-dichloro-2-benzofuranmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as zinc and ammonium formate.
Substitution: The compound can undergo substitution reactions, particularly halogenation, using reagents like N-chloro succinimide.
Common Reagents and Conditions
Oxidation: DDQ is commonly used as an oxidizing agent under mild conditions.
Reduction: Zinc and ammonium formate are used under controlled conditions to achieve reduction.
Substitution: N-chloro succinimide is used for chloridization reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,3-Dihydro-5,7-dichloro-2-benzofuranmethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities such as anti-tumor and antibacterial properties.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5,7-dichloro-2-benzofuranmethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This can lead to the inhibition of tumor growth, antibacterial effects, and other biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-2,3-dihydro-1-benzofuran-2-ylmethylazanium chloride
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
2,3-Dihydro-5,7-dichloro-2-benzofuranmethylamine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine atoms and the benzofuran ring.
Properties
CAS No. |
33357-28-7 |
|---|---|
Molecular Formula |
C9H10Cl3NO |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methylazanium;chloride |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6;/h1,3,7H,2,4,12H2;1H |
InChI Key |
MKYZLAWDMUWAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Cl)Cl)C[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


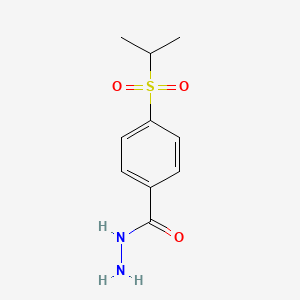
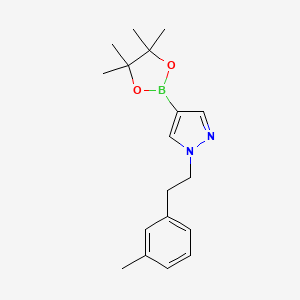
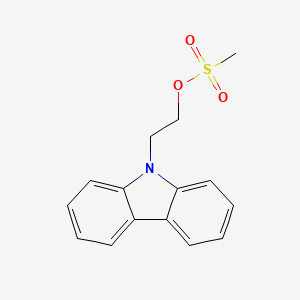
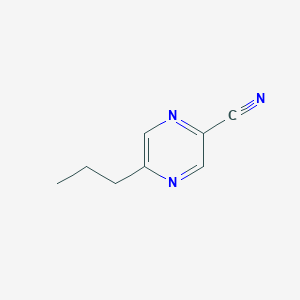
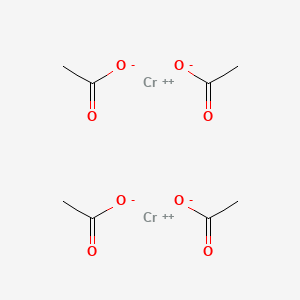
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
